molecular formula C9H5F2NO3 B15055519 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde

2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde

Cat. No.: B15055519
M. Wt: 213.14 g/mol
InChI Key: SNFIOABIAZCCGB-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde (CAS 1806339-89-8) is a benzoxazole-based building block with a molecular formula of C9H5F2NO3 and a molecular weight of 213.14 g/mol . This compound features a difluoromethoxy group attached to the benzo[d]oxazole scaffold, a structural motif of significant interest in medicinal chemistry. The incorporation of a difluoromethoxy (OCF2H) group can markedly influence the properties of a molecule, as this group is known to act as a hydrogen bond donor and can enhance lipophilicity, which are key parameters for optimizing the absorption, distribution, and metabolic stability of potential drug candidates . While the specific biological mechanisms of action for this exact compound require further investigation, related benzoxazole derivatives have been explored in pharmaceutical research for various applications, including as potential treatments for neuropathic pain and as inhibitors of toll-like receptor signaling . As such, this aldehyde serves as a versatile synthetic intermediate, particularly for the construction of more complex molecules via reactions at the formyl group, for use in drug discovery and development programs. This product is intended For Research Use Only.

Properties

Molecular Formula

C9H5F2NO3

Molecular Weight

213.14 g/mol

IUPAC Name

2-(difluoromethoxy)-1,3-benzoxazole-6-carbaldehyde

InChI

InChI=1S/C9H5F2NO3/c10-8(11)15-9-12-6-2-1-5(4-13)3-7(6)14-9/h1-4,8H

InChI Key

SNFIOABIAZCCGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)OC(=N2)OC(F)F

Origin of Product

United States

Preparation Methods

Structural Characteristics and Properties

Molecular Architecture

The molecular framework of 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde consists of a fused benzene and oxazole ring system, with strategic functionalization at positions 2 and 6. The benzoxazole scaffold provides rigidity and planar geometry that facilitates π-π stacking interactions, while the difluoromethoxy group (–OCF2H) at position 2 introduces strong electron-withdrawing effects. The aldehyde functionality at position 6 serves as a versatile site for further chemical modifications.

Key Physical and Chemical Properties

Property Value Method of Determination
Molecular Formula C9H5F2NO3 Elemental analysis
Molecular Weight 213.14 g/mol Calculated
IUPAC Name 2-(difluoromethoxy)-1,3-benzoxazole-6-carbaldehyde IUPAC nomenclature
Standard InChI InChI=1S/C9H5F2NO3/c10-8(11)15-9-12-6-2-1-5(4-13)3-7(6)14-9/h1-4,8H Computed
Standard InChI Key SNFIOABIAZCCGB-UHFFFAOYSA-N Computed
Canonical SMILES C1=CC2=C(C=C1C=O)OC(=N2)OC(F)F Computed

General Synthetic Approaches

The synthesis of this compound typically follows a multi-step process involving three critical stages:

Benzoxazole Core Formation

Several strategies exist for constructing the benzoxazole scaffold, which serves as the foundation for subsequent modifications:

Condensation of o-Aminophenols with Carboxylic Acids

This approach involves the condensation of appropriately substituted o-aminophenols with carboxylic acid derivatives under acidic or high-temperature conditions. The reaction typically proceeds via initial amide formation followed by cyclodehydration.

Iron-Catalyzed Domino C–N/C–O Cross-Coupling

A more modern approach employs iron catalysts to facilitate domino C–N/C–O cross-coupling reactions. This method offers improved efficiency and can be performed under milder conditions compared to traditional condensation reactions.

Utilizing Benzoxazolone Intermediates

Benzoxazolone can serve as a key precursor for benzoxazole synthesis. As demonstrated in related compounds, benzoxazolone can be treated with phosphorus oxychloride to form reactive intermediates that undergo subsequent transformations to yield benzoxazole derivatives.

Introduction of the Difluoromethoxy Group

The incorporation of the difluoromethoxy (–OCF2H) group at the 2-position represents a critical and challenging step in the synthesis:

Difluorocarbene-Based Methodologies

Difluorocarbene (:CF2) serves as a key reagent for introducing the difluoromethoxy group. Various difluorocarbene precursors have been developed, including both ozone-depleting substances (ODS) and non-ozone-depleting substances (NODS):

Type Difluorocarbene Precursors Environmental Impact
Ozone-Depleting Substances (ODS) HCF2Cl, HCF3, CF2Br2 High - restricted use
Non-Ozone-Depleting Substances (NODS) FSO2CF2COOH, PhCOCF2Cl, PhSO2CF2Cl, BrCF2P(O)(OEt)2, ClF2COONa, n-Bu3N(CF2H)Cl, HCF2OTf, BrCF2CO2Et Lower - preferred alternatives
Sulfonium Salt-Mediated Difluoromethylation

S-(Difluoromethyl)sulfonium salt has emerged as an efficient difluorocarbene precursor for O-difluoromethylation reactions. This approach typically employs bases such as lithium hydroxide to generate phenoxide intermediates that react with difluorocarbene produced in situ.

The general reaction mechanism involves:

  • Base-mediated deprotonation of phenols to form phenoxide anions
  • Generation of difluorocarbene from the sulfonium salt
  • Reaction of phenoxide with difluorocarbene to form the difluoromethyl ether linkage
Metal-Catalyzed Methods

Recent advances have enabled metal-catalyzed transfer of CF2H groups to C(sp2) sites in both stoichiometric and catalytic modes. These methods offer enhanced selectivity and can be performed under milder conditions compared to traditional approaches.

Introduction of the Carboxaldehyde Group

The carboxaldehyde functionality at the 6-position can be introduced through various methods:

Direct Formylation

Direct formylation of the benzoxazole ring system can be achieved using formylating agents such as phosphorus oxychloride/dimethylformamide (Vilsmeier-Haack reaction) or via metalation followed by treatment with formyl equivalents.

Oxidation of Primary Alcohols or Methyl Groups

In cases where the 6-position bears a primary alcohol or methyl group, selective oxidation can be employed to generate the carboxaldehyde functionality. Oxidizing agents such as manganese dioxide, Dess-Martin periodinane, or TEMPO/BAIB (2,2,6,6-tetramethylpiperidine-1-oxyl/bis(acetoxy)iodobenzene) are commonly used for this transformation.

Specific Synthetic Methodologies

Multi-Step Synthesis via Benzoxazole Core Formation and Sequential Functionalization

This approach involves the initial construction of the benzoxazole core, followed by sequential introduction of the difluoromethoxy and carboxaldehyde groups:

Benzoxazole Core Synthesis

Starting materials typically include substituted o-aminophenols and appropriate carboxylic acid derivatives. The reaction conditions often involve elevated temperatures and acidic catalysts to facilitate the condensation and cyclization processes.

Starting Material Reagents Conditions Yield Reference
4-Amino-3-hydroxybenzoic acid 1,1,1-trimethoxyethane 100°C, 5 min, microwave irradiation 95-100%
4-Amino-3-hydroxybenzoic acid Acetic acid 130°C, 72 h 62%
Introduction of Difluoromethoxy Group

The introduction of the difluoromethoxy group typically employs difluorocarbene precursors under basic conditions to generate the requisite phenoxide intermediates.

Difluorocarbene Precursor Base Solvent Temperature Reference
S-(Difluoromethyl)sulfonium salt LiOH (2.2 equiv) Fluorobenzene Room temperature
S-(Difluoromethyl)sulfonium salt NaH (2.2 equiv) Fluorobenzene 10°C
ClCF2H Various bases Various solvents Variable

The introduction of the carboxaldehyde group at the 6-position can be achieved through various methods depending on the existing substituents at this position.

Convergent Synthesis from Pre-Functionalized Precursors

This approach involves the synthesis of appropriately substituted precursors that already contain the difluoromethoxy or carboxaldehyde functionalities, followed by assembly of the benzoxazole core:

Synthesis from Pre-Functionalized o-Aminophenols

Pre-functionalized o-aminophenols bearing a formyl group at the appropriate position can be condensed with difluoroacetic acid derivatives to yield the target compound in a more convergent manner.

Synthesis via Protected Intermediates

This strategy employs protected intermediates to control the regioselectivity of functionalization. For example, the carboxaldehyde group may be masked as an acetal or the phenolic hydroxyl may be protected during specific transformation steps.

Optimization Strategies and Considerations

Reaction Condition Optimization

The synthesis of this compound often requires careful optimization of reaction conditions to maximize yield and selectivity:

Temperature Control

Temperature plays a critical role in both the formation of the benzoxazole core and the introduction of functional groups. While elevated temperatures may be necessary for cyclization reactions, lower temperatures are often preferred for difluoromethylation to minimize side reactions.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. For difluoromethylation reactions, aprotic solvents such as fluorobenzene, dichloromethane, or dimethylformamide are commonly employed.

Base Type and Concentration

The nature and concentration of the base used for difluoromethylation reactions can dramatically affect the outcome. Lithium hydroxide and sodium hydride have shown good efficiency in phenol difluoromethylation reactions.

Purification Techniques

Efficient purification is essential for obtaining high-purity this compound:

Chromatographic Methods

Silica gel chromatography with appropriate solvent systems (e.g., ethyl acetate/petroleum ether mixtures) is commonly employed for purification of benzoxazole derivatives.

Recrystallization

Recrystallization from suitable solvent systems can provide highly pure crystalline material. Common solvent combinations include ethanol/water, methanol/water, or dichloromethane/hexane.

Analytical Characterization

Comprehensive characterization of this compound is essential for confirming structure and purity:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR typically reveals characteristic signals for the difluoromethoxy proton (–OCF2H) as a triplet around δ 6.5-7.5 ppm with a large JH-F coupling constant (~70-80 Hz). The aldehyde proton appears as a singlet around δ 9.8-10.0 ppm, while the aromatic protons of the benzoxazole ring system show distinctive coupling patterns.

Mass Spectrometry

High-resolution mass spectrometry provides confirmation of the molecular formula, with the molecular ion peak at m/z 213.0232 [M]+ for C9H5F2NO3. Characteristic fragmentation patterns include loss of the formyl group and cleavage of the difluoromethoxy moiety.

Crystallographic Analysis

X-ray crystallography, when applicable, provides definitive structural confirmation, revealing the planar nature of the benzoxazole core and the spatial arrangement of the difluoromethoxy and carboxaldehyde substituents.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the development of bioactive compounds with potential therapeutic effects.

    Medicine: It is explored for its potential as a building block in drug discovery and development.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological systems. The carboxaldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Differences

The compound differs from benzimidazole derivatives reported in the literature (e.g., compounds 4a–f and 5b–j in ) in both core structure and substituents:

  • Core Heterocycle : The target compound contains a benzo[d]oxazole core, whereas analogs like 4a–f are based on a benzo[d]imidazole scaffold. The replacement of the imidazole nitrogen with an oxygen atom in oxazoles alters electronic properties and hydrogen-bonding capacity.
  • Substituents : The difluoromethoxy group at position 2 contrasts with substituents such as bromo, nitro, or benzo[d][1,3]dioxol groups in analogs. The carboxaldehyde at position 6 is distinct from substituents like aryloxy or methylthio groups in analogs such as 5b–j .
Table 1: Substituent Comparison
Compound Class Core Structure Position 2 Substituent Position 6 Substituent
Target Compound Benzo[d]oxazole Difluoromethoxy (-OCF₂H) Carboxaldehyde (-CHO)
Benzimidazole Analogs Benzo[d]imidazole Bromo, Nitro, or Aryloxy Aryloxy or Methylthio

Physicochemical and Spectroscopic Properties

  • Melting Points : Benzimidazole analogs (e.g., 4d–f ) exhibit melting points ranging from 180–250°C, influenced by substituent bulk and polarity. The target compound’s melting point is expected to be lower due to the flexible difluoromethoxy group and aldehyde moiety.
  • Spectroscopy : The ¹H-NMR of the target compound would show distinct signals for the aldehyde proton (~10 ppm) and difluoromethoxy group (coupled ¹⁹F-¹H splitting), unlike the aryloxy or bromo signals in analogs .
Table 2: Key Property Differences
Property Target Compound Benzimidazole Analogs (e.g., 4d–f )
Core Reactivity Oxazole (electron-deficient) Imidazole (basic nitrogen)
Metabolic Stability High (due to -OCF₂H) Moderate (non-fluorinated substituents)
Functionalization Site Aldehyde (-CHO) Bromo (for cross-coupling) or Nitro (reduction)

Research Implications

While the provided evidence focuses on benzimidazole derivatives, the structural and functional distinctions highlighted above underscore the unique value of 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde. Further studies should explore its biological activity, stability under physiological conditions, and scalability of synthesis.

Q & A

Q. What are the established synthetic routes for 2-(difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Formation of the benzo[d]oxazole core via cyclization of substituted o-aminophenol derivatives under acidic or catalytic conditions.
  • Difluoromethoxy introduction : Electrophilic substitution or nucleophilic displacement using difluoromethylating agents (e.g., ClCF₂O− reagents) .
  • Carboxaldehyde functionalization : Oxidation of a methyl group at position 6 using oxidizing agents like MnO₂ or Swern oxidation .
    Key considerations : Reaction temperature, solvent polarity, and stoichiometry of difluoromethylating agents significantly impact yield. For example, excess ClCF₂O− may lead to over-fluorination byproducts .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • HPLC-UV : To monitor reaction progress and quantify impurities (e.g., sulfone byproducts from over-oxidation) .
  • NMR spectroscopy : ¹⁹F NMR is essential for confirming the difluoromethoxy group, while ¹H/¹³C NMR resolves aromatic proton environments .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and detects fragmentation patterns, especially for tautomeric forms .

Q. How does the compound’s stability under varying storage conditions affect experimental reproducibility?

  • Light sensitivity : The difluoromethoxy group and carboxaldehyde are prone to photodegradation; use amber glassware and low-actinic conditions .
  • Oxidative stability : The aldehyde group may oxidize to carboxylic acid; store under inert gas (N₂/Ar) at −20°C .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

  • Enzyme inhibition assays : Target enzymes like cytochrome P450 or kinases, given structural similarities to benzimidazole-based inhibitors .
  • Antimicrobial testing : Use disk diffusion or microdilution assays against Gram-positive/negative strains, referencing methods for related difluoromethoxy-benzimidazoles .

Advanced Research Questions

Q. How can reaction mechanisms for unintended byproducts (e.g., sulfones) be elucidated during synthesis?

  • Isotopic labeling : Introduce ¹⁸O during oxidation steps to trace sulfone formation pathways.
  • Kinetic studies : Compare rates of sulfoxide-to-sulfone conversion under varying pH and oxidizing agents (e.g., H₂O₂ vs. mCPBA) .

Q. What strategies resolve contradictions in spectral data for tautomeric or isomeric forms?

  • Variable-temperature NMR : Identify tautomers (e.g., 5- vs. 6-substituted isomers) by observing signal splitting at low temperatures .
  • X-ray crystallography : Definitive structural assignment for crystalline intermediates, particularly to distinguish regioisomers .

Q. How do solvent effects and substituent electronic properties influence tautomeric equilibria?

  • Computational modeling : Use DFT calculations to predict tautomer stability based on solvation energy and substituent electronegativity.
  • Solvent polarity assays : Compare tautomer ratios in polar (DMSO) vs. non-polar (toluene) solvents via HPLC .

Q. What methodologies optimize impurity profiling for regulatory-grade purity standards?

  • HPLC method development : Adjust mobile phase (e.g., acetonitrile/phosphate buffer) and column type (C18 vs. phenyl) to separate co-eluting impurities .
  • Forced degradation studies : Expose the compound to heat, light, and oxidants to identify degradation pathways and validate stability-indicating assays .

Q. How can computational tools predict metabolic pathways or toxicity profiles?

  • In silico metabolism prediction : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolites (e.g., aldehyde oxidation or O-demethylation).
  • Docking studies : Model interactions with CYP450 isoforms to assess potential drug-drug interactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers during intermediate purification .
  • Asymmetric catalysis : Optimize chiral ligands (e.g., BINOL derivatives) in key steps like sulfoxide formation to enhance stereocontrol .

Methodological Tables

Q. Table 1. HPLC Conditions for Impurity Profiling

ParameterSpecificationReference
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:0.1% H₃PO₄ (35:65 v/v)
Flow Rate1.0 mL/min
Detection Wavelength290 nm

Q. Table 2. Stability-Indicating Parameters

ConditionDegradation ObservedMitigation Strategy
Light (UV, 254 nm)Aldehyde oxidation to carboxylic acidAmber glassware
Heat (60°C, 72 hr)Sulfoxide → Sulfone conversionAntioxidant additives

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